Bienvenue dans la boutique en ligne BenchChem!

Tachyplesin II

Endotoxin neutralization Gram-negative sepsis Horseshoe crab innate immunity

Tachyplesin II (TII) is a 17-residue, C-terminally amidated, cationic antimicrobial peptide (CAP) belonging to the tachyplesin family of host defense peptides (HDPs) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It adopts an amphipathic β-hairpin conformation stabilized by two intramolecular disulfide bonds (Cys3–Cys16, Cys7–Cys12) and carries a net charge of +7 at physiological pH.

Molecular Formula C100H152N34O19S4
Molecular Weight 2262.8 g/mol
CAS No. 125139-69-7
Cat. No. B055969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachyplesin II
CAS125139-69-7
SynonymsRGD-tachyplesin
tachyplesin
tachyplesin I
tachyplesin II
tachyplesin III
tachyplesin peptide, Tachypleus tridentatus
Molecular FormulaC100H152N34O19S4
Molecular Weight2262.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
InChIInChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1
InChIKeyVMAGWLOHJBPKIA-DAESJHERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tachyplesin II (CAS 125139-69-7): A 17-Residue β-Hairpin Antimicrobial Peptide from Horseshoe Crab Hemocytes for Gram-Negative and Anticancer Research


Tachyplesin II (TII) is a 17-residue, C-terminally amidated, cationic antimicrobial peptide (CAP) belonging to the tachyplesin family of host defense peptides (HDPs) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus) [1]. It adopts an amphipathic β-hairpin conformation stabilized by two intramolecular disulfide bonds (Cys3–Cys16, Cys7–Cys12) and carries a net charge of +7 at physiological pH [2]. TII differs from its in-class paralogs Tachyplesin I (TI) and Tachyplesin III (TIII) by a single residue substitution at position 1 (Arg vs. Lys) or position 15 (Lys vs. Arg), and from polyphemusin I by the absence of an N-terminal Arg extension [1]. TII exhibits broad-spectrum bactericidal activity against both Gram-negative and Gram-positive bacteria, antifungal activity against Candida albicans, and cytotoxic activity preferentially targeting melanoma cell lines [2] [3].

Why Tachyplesin II Cannot Be Interchanged with Tachyplesin I, III, or Polyphemusin I in Research and Preclinical Development


Despite sharing ≥94% sequence identity with TI and TIII and differing from polyphemusin I by a single N-terminal residue, Tachyplesin II exhibits quantitatively distinct biological performance that precludes generic substitution [1]. Single-residue variations at positions 1 and 15 between TI, TII, and TIII produce measurable differences in RP-HPLC retention time (TI: 18.04 min, TII: 17.79 min, TIII: 17.68 min), reflecting altered hydrophobicity that directly impacts membrane-binding kinetics, hemolytic propensity, and selectivity for cancerous versus healthy cells [1]. In the LPS-mediated clotting factor C activation assay, synthetic TII demonstrated 3.4-fold greater potency than polyphemusin I, demonstrating that even highly homologous peptides are not functionally interchangeable for endotoxin neutralization applications [2]. These biochemical and pharmacological divergences mean that substituting TI or TIII for TII in a standardized assay will change the absolute potency, the therapeutic index, and the selectivity profile, potentially compromising experimental reproducibility and translational relevance.

Quantitative Evidence for Selecting Tachyplesin II over Tachyplesin I, Polyphemusin I, or Cyclic Analogs: 5 Head-to-Head Differentiation Dimensions


LPS-Neutralizing Potency: Tachyplesin II Outperforms Tachyplesin I and Polyphemusin I in the Limulus Clotting Factor C Activation Assay

In a quantitative Limulus clotting factor C activation assay that measures LPS-neutralizing capacity, synthetic Tachyplesin II exhibited a relative potency of 2.1, compared to natural Tachyplesin I (set as the baseline of 1.0) and synthetic Polyphemusin I (relative potency 0.61) [1]. This represents a 2.1-fold potency advantage over TI and a 3.4-fold advantage over Polyphemusin I for neutralizing LPS-mediated pathway activation [1].

Endotoxin neutralization Gram-negative sepsis Horseshoe crab innate immunity

Hemolytic Selectivity: Tachyplesin II Has a 1.6-Fold Wider Therapeutic Window Than Tachyplesin I in Human Erythrocyte Lysis Assays

The concentration of peptide required to induce 50% hemolysis (HC50) of human red blood cells (RBCs) was 55.4 ± 6.6 µM for Tachyplesin II, compared to 34.9 ± 2.8 µM for Tachyplesin I (TI) and 86.4 ± 12.2 µM for Tachyplesin III (TIII) [1]. At a fixed concentration of 64 µM, the C-amidated peptides TI, TII, and TIII lysed 66%, 56%, and 41% of RBCs, respectively [1]. The positive control melittin (honeybee venom peptide) induces 100% hemolysis at ≥2 µM, while all tachyplesin peptides produce only ~10% hemolysis at this concentration [1].

Hemolytic activity Therapeutic index Peptide toxicity screening

Antimicrobial Potency Gap: Native Tachyplesin II Is 2- to 8-Fold More Active Than Its Backbone-Cyclized Analog (cTII) Against Planktonic Gram-Negative Bacteria

Against planktonic Escherichia coli ATCC 25922, Tachyplesin II exhibited a minimum inhibitory concentration (MIC) range of 0.125–0.5 µM, whereas its backbone-cyclized analog cTII required 1–2 µM to achieve the same inhibitory effect [1]. Against E. coli DC2 CGSC 7139 (hypersensitive outer membrane strain), TII MIC was 0.5–1 µM, compared to 4–8 µM for cTII [1]. Overall, native tachyplesin peptides (TI–TIII) were 2- to 4-fold more potent than their cyclic analogues against all tested bacterial strains in the planktonic growth form [1].

Antimicrobial potency Cyclic peptide analog E. coli susceptibility

Polymyxin B-Resistant Strain Susceptibility: Tachyplesin Retains Activity Where Polymyxin B Fails Due to Divergent Outer Membrane Targeting

Polymyxin B-resistant bacterial strains possessing altered lipopolysaccharide (LPS) structures remained fully susceptible to tachyplesin I, indicating that the bactericidal target of tachyplesins on the outer membrane is a constituent other than, or in addition to, LPS [1]. This mechanism was corroborated by the observation that a subinhibitory concentration of tachyplesin I sensitized Gram-negative bacteria to novobiocin and nalidixic acid, confirming outer membrane permeabilization via a pathway distinct from polymyxin B [1]. Tachyplesin I also depolarized inverted inner-membrane vesicles of E. coli, demonstrating a dual-membrane disruptive mechanism [1]. As Tachyplesin II shares identical disulfide bond connectivity, β-hairpin architecture, and a conserved cationic surface with TI, the polymyxin B resistance-evading property is inferred to extend to TII by class-level inference [2].

Polymyxin resistance Outer membrane permeabilization LPS-independent mechanism

Anticancer Selectivity Profile: Tachyplesin II Exhibits a Melanoma-Selective Cytotoxicity Window Distinct from Tachyplesin I and III

Against three melanoma cell lines (MM96L, HT144, WM164), Tachyplesin II exhibited CC50 values of 1.6 ± 0.1 µM, 2.0 ± 0.1 µM, and 1.6 ± 0.1 µM, respectively, compared to the cervical cancer line HeLa (CC50 18.0 ± 3.9 µM) and the non-cancerous keratinocyte control HaCaT (CC50 3.7 ± 0.2 µM) [1]. The activity-toxicity index (ATI) for melanoma selectivity, which ratios hemolytic concentration to melanoma CC50, ranged from 3 to 35 for TII, compared to 2–21 for TI and 5–48 for TIII [1]. Notably, TII displayed significantly lower toxicity against the HaCaT control (3.7 µM) compared to TI (11.6 µM), indicating a divergent selectivity pattern where TII is more toxic to normal epithelial cells [1]. This differential cytotoxicity profile positions TII as a probe for structure-activity studies investigating the relationship between residue-1 identity (Arg vs. Lys) and cancer-versus-normal cell selectivity.

Melanoma cytotoxicity Selectivity index Anticancer peptide

When to Prioritize Tachyplesin II: Evidence-Backed Application Scenarios Derived from Quantitative Differentiation Data


Endotoxin Neutralization and Gram-Negative Sepsis Model Development

Based on the 3.4-fold higher LPS-neutralizing potency of Tachyplesin II relative to Polyphemusin I in the clotting factor C activation assay [1], TII is the preferred tachyplesin-family peptide for research programs investigating endotoxin neutralization mechanisms, LPS-binding affinity comparisons, or in vitro sepsis models where maximal endotoxin blockade per unit mass is required. Its 2.1-fold potency advantage over the more commonly studied Tachyplesin I further supports its selection as the lead natural peptide for LPS-targeted therapeutic discovery.

Gram-Negative Antimicrobial Susceptibility Testing and MDR Pathogen Screening Campaigns

For antimicrobial screening programs focused on MDR Gram-negative pathogens that have developed resistance to last-resort polymyxins, Tachyplesin II provides a mechanistically differentiated probe compound. Evidence that tachyplesin retains full activity against polymyxin B-resistant strains (via an outer membrane target distinct from LPS) justifies its inclusion in resistance-panel screening [2]. Its submicromolar MIC against E. coli ATCC 25922 (0.125–0.5 µM) and hypersensitivity strain DC2 (0.5–1 µM) further supports use as a positive control for outer membrane permeabilization assays [3].

Melanoma-Selective Anticancer Peptide Structure-Activity Relationship (SAR) Studies

Tachyplesin II's differentiated cytotoxicity profile—CC50 of 1.6 µM against MM96L and WM164 melanoma cells, coupled with an ATI range of 3–35 and enhanced toxicity toward HaCaT normal keratinocytes (3.7 µM) compared to TI (11.6 µM)—makes it the optimal family representative for SAR investigations probing how the Arg-to-Lys substitution at position 1 modulates the cancer-versus-normal cell selectivity axis [3]. Researchers comparing TI, TII, and TIII in parallel can dissect the contribution of individual N- and C-terminal residues to the therapeutic window.

Native-vs-Cyclic Peptide Comparative Biophysical and Stability Studies

The 2- to 8-fold potency gap between native Tachyplesin II and its backbone-cyclized analog cTII against planktonic Gram-negative bacteria, combined with the contrasting serum stability profile (cTI resists degradation in 25% human serum for 24 h, whereas ~75% of native TI is degraded), makes TII an ideal reference compound for comparative studies of peptide cyclization strategies [3]. Researchers quantifying the trade-off between bactericidal potency (favoring native TII) and proteolytic resilience (favoring cyclic analogs) can use TII/cTII as a defined model pair with solved NMR structures (TII PDB ID: 6PI2; cTII PDB ID: 6PIO).

Quote Request

Request a Quote for Tachyplesin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.